molecular formula C4H3N2NaO2 B12843320 Uracil sodium salt

Uracil sodium salt

Cat. No.: B12843320
M. Wt: 134.07 g/mol
InChI Key: AFQRCUXCMBCNNS-UHFFFAOYSA-M
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Description

Uracil sodium salt is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. Uracil plays a crucial role in the synthesis of nucleic acids and is involved in various biochemical processes. The sodium salt form of uracil enhances its solubility and stability, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of uracil sodium salt typically involves the neutralization of uracil with sodium hydroxide. The reaction is straightforward and can be represented as follows:

Uracil+NaOHUracil Sodium Salt+H2O\text{Uracil} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} Uracil+NaOH→Uracil Sodium Salt+H2​O

Industrial Production Methods: In industrial settings, this compound is produced by dissolving uracil in an aqueous solution of sodium hydroxide. The mixture is then heated to ensure complete dissolution and reaction. The resulting solution is cooled, and the this compound is precipitated out by adding a non-solvent such as ethanol. The precipitate is then filtered, washed, and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Uracil sodium salt undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce uracil derivatives.

    Reduction: Reduction reactions can convert this compound to dihydro-uracil derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the uracil ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Produces uracil derivatives with additional oxygen-containing functional groups.

    Reduction: Yields dihydro-uracil derivatives.

    Substitution: Results in uracil derivatives with various substituents on the pyrimidine ring.

Scientific Research Applications

Uracil sodium salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of nucleoside analogs and other pyrimidine derivatives.

    Biology: Serves as a precursor in the study of RNA synthesis and metabolism.

    Medicine: Investigated for its potential use in antiviral and anticancer therapies.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

Uracil sodium salt exerts its effects primarily through its incorporation into RNA. Once incorporated, it can affect the stability and function of RNA molecules. In antiviral and anticancer research, uracil derivatives are known to inhibit enzymes involved in nucleic acid synthesis, thereby preventing the replication of viruses and the proliferation of cancer cells.

Comparison with Similar Compounds

    Cytosine: Another pyrimidine nucleobase found in DNA and RNA.

    Thymine: A pyrimidine nucleobase found in DNA.

    5-Fluorouracil: A uracil derivative used in cancer treatment.

Comparison:

    Uracil vs. Cytosine: Uracil lacks the amino group present in cytosine, which affects its hydrogen bonding properties.

    Uracil vs. Thymine: Thymine has a methyl group at the 5-position, making it more hydrophobic than uracil.

    Uracil vs. 5-Fluorouracil: 5-Fluorouracil is a fluorinated derivative of uracil with potent anticancer activity due to its ability to inhibit thymidylate synthase.

Uracil sodium salt stands out due to its enhanced solubility and stability, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C4H3N2NaO2

Molecular Weight

134.07 g/mol

IUPAC Name

sodium;pyrimidin-1-ide-2,4-dione

InChI

InChI=1S/C4H4N2O2.Na/c7-3-1-2-5-4(8)6-3;/h1-2H,(H2,5,6,7,8);/q;+1/p-1

InChI Key

AFQRCUXCMBCNNS-UHFFFAOYSA-M

Canonical SMILES

C1=C[N-]C(=O)NC1=O.[Na+]

Origin of Product

United States

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